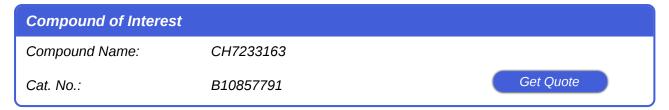


Comparative Kinome Profiling of CH7233163: An EGFR Inhibitor Perspective

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinome profile of **CH7233163**, an epidermal growth factor receptor (EGFR) inhibitor, with a selection of established BRAF kinase inhibitors. While **CH7233163** is not a direct competitor to BRAF inhibitors due to its distinct primary target, this comparison offers valuable insights into its selectivity and potential off-target effects relative to other kinase inhibitors targeting the MAPK/ERK signaling pathway.

CH7233163 is a potent, noncovalent, ATP-competitive inhibitor of EGFR, with high activity against osimertinib-resistant EGFR mutations such as Del19/T790M/C797S[1][2]. Its primary mechanism of action involves the inhibition of EGFR signaling, which is crucial in certain cancer types. This contrasts with the direct inhibition of the BRAF kinase, a key component of the same signaling pathway, by drugs like vemurafenib, dabrafenib, and encorafenib.

Kinome Profiling Data

The following table summarizes the kinome profiling of **CH7233163** against a panel of 468 kinases, as determined by the KINOMEscan® assay. For comparison, representative data for the BRAF inhibitors vemurafenib, dabrafenib, and encorafenib are included, highlighting their primary targets and notable off-targets. The data is presented as the percentage of kinase activity remaining (% Control) at a specific inhibitor concentration, where a lower percentage indicates stronger inhibition.



Kinase Target	CH7233163 (100 nM) % Control	Vemurafeni b (1 µM) % Control	Dabrafenib (1 μM) % Control	Encorafenib (1 µM) % Control	Kinase Family
EGFR (Wild Type)	>10	-	-	-	Tyrosine Kinase
EGFR (Del19/T790 M/C797S)	<1	-	-	-	Tyrosine Kinase
BRAF	>10	<10	<10	<10	Serine/Threo nine Kinase
BRAF (V600E)	>10	<1	<1	<1	Serine/Threo nine Kinase
CRAF	>10	<50	<50	<50	Serine/Threo nine Kinase
ARAF	>10	-	<50	-	Serine/Threo nine Kinase
MAP2K5 (MEK5)	>10	<50	-	-	Serine/Threo nine Kinase
ZAK	>10	<10	-	-	Serine/Threo nine Kinase
CDK16	-	-	<50	-	Serine/Threo nine Kinase
NEK9	-	-	<50	-	Serine/Threo nine Kinase
S-Score(10)*	0.015	-	-	-	-

^{*}The S-Score is a measure of selectivity, calculated as the number of kinases inhibited by more than 90% divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

• Data not available in the public domain.



The KINOMEscan results reveal that **CH7233163** is a highly selective inhibitor, with its primary activity focused on EGFR mutants. In contrast, the BRAF inhibitors, while potent against their primary BRAF V600E target, exhibit a broader range of off-target activities against other kinases.

Experimental Protocols KINOMEscan® Competition Binding Assay

The kinome profiling data for **CH7233163** was generated using the KINOMEscan® platform (DiscoverX). This assay methodology provides a quantitative measure of inhibitor binding to a large panel of kinases.

Principle: The assay is based on a competitive binding format. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag. If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.

Protocol Outline:

- Preparation of Reagents: Kinases are tagged with a unique DNA identifier. An active-site directed ligand is immobilized on a solid support (e.g., beads).
- Assay Reaction: The DNA-tagged kinase, the test compound (at a specified concentration, e.g., 100 nM for CH7233163), and the immobilized ligand are incubated together to allow binding to reach equilibrium. A DMSO control (vehicle) is run in parallel.
- Washing: Unbound components are washed away.
- Quantification: The amount of kinase bound to the solid support is quantified by qPCR using primers specific to the DNA tag.
- Data Analysis: The results are reported as "% Control," which is calculated as: (Signal with test compound / Signal with DMSO control) x 100

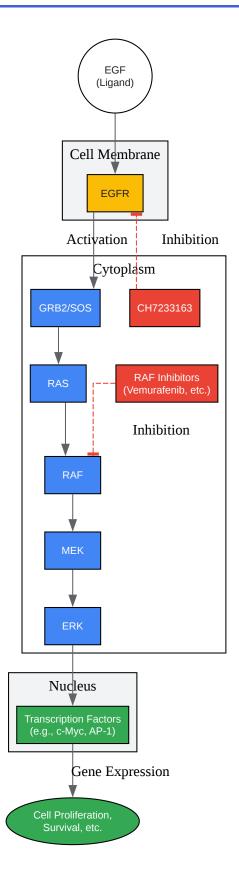


A lower "% Control" value indicates a stronger interaction between the test compound and the kinase.

Visualizations Signaling Pathway

The diagram below illustrates the EGFR and MAPK/ERK signaling pathway, highlighting the points of intervention for EGFR inhibitors like **CH7233163** and BRAF inhibitors.





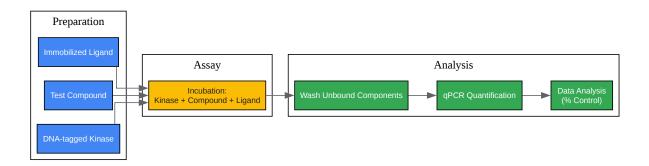
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Caption: EGFR and MAPK/ERK Signaling Pathway.



Experimental Workflow

The following diagram outlines the workflow for the KINOMEscan® assay used to generate the kinome profiling data.



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Caption: KINOMEscan® Experimental Workflow.

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